
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound is not clearly documented in the available resources .Molecular Structure Analysis
The molecular structure analysis of this compound is not clearly documented in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly documented in the available resources .Aplicaciones Científicas De Investigación
Antiallergic Agents
Research into antiallergic agents has led to the development of compounds like N-tetrazolylpyridinecarboxamides, which demonstrated antiallergic activity through structure-activity relationship studies. These compounds, related structurally to the query compound by the presence of pyridinyl groups and potential for bioactive modifications, have shown promising oral activity and low toxicity in antiallergic assays (Honma et al., 1984).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, structurally related to the compound of interest through their heterocyclic framework and pharmacophoric elements, have been synthesized and shown strong DNA affinity, offering potent in vitro activities against T. b. rhodesiense and P. falciparum. These findings highlight the potential of such compounds as antiprotozoal agents (Ismail et al., 2004).
Anticancer and Anti-Inflammatory Agents
A novel series of compounds, including pyrazolopyrimidines derivatives, has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research points to the versatility of heterocyclic compounds in targeting various biological pathways relevant to cancer and inflammation (Rahmouni et al., 2016).
Antimycobacterial Activity
Studies have also explored the antimycobacterial properties of pyridine- and pyrazinecarboxylic acids substituted with oxadiazole rings, indicating that such modifications can enhance the antimicrobial potency against Mycobacterium tuberculosis. This research underscores the potential of oxadiazole-containing compounds in developing new antimycobacterial therapies (Gezginci et al., 1998).
Antifungal Agents
Furthermore, compounds like N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown moderate antifungal activities, emphasizing the role of structural diversity in enhancing biological activity against fungal pathogens (Wu et al., 2012).
Propiedades
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(15-7-10-25-12-15)21-16-4-2-1-3-14(16)11-17-22-18(23-26-17)13-5-8-20-9-6-13/h1-6,8-9,15H,7,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKBSNRNYISPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

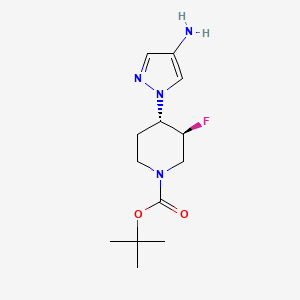
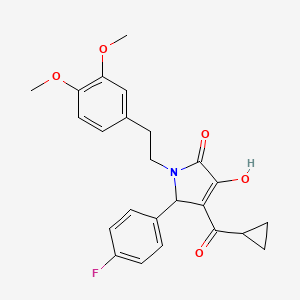

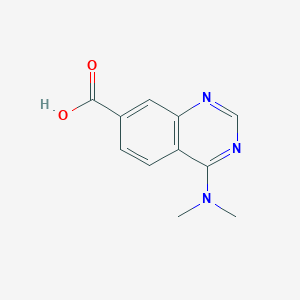
![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
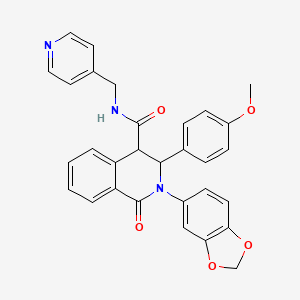

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)
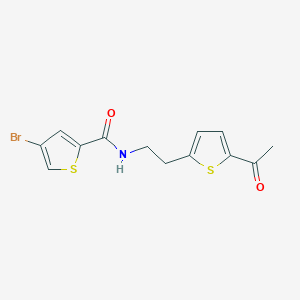
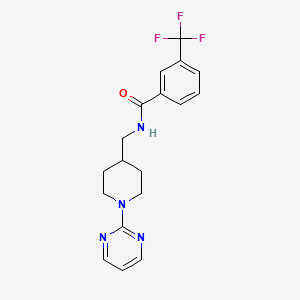
![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
